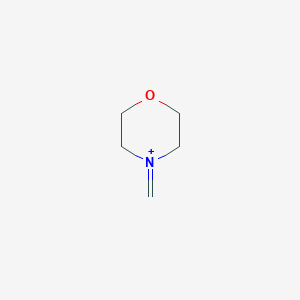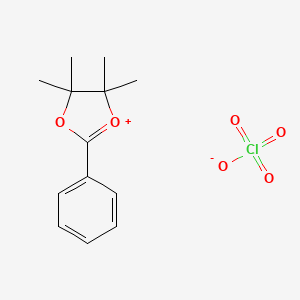
2-(alpha-Amino-p-methylbenzyl)-1-indanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(alpha-Amino-p-methylbenzyl)-1-indanol is an organic compound that features both an indanol and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-p-methylbenzyl)-1-indanol typically involves the following steps:
Starting Materials: The synthesis might start with commercially available indanone and p-methylbenzylamine.
Reaction Conditions: The reaction conditions could include the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(alpha-Amino-p-methylbenzyl)-1-indanol can undergo various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the amino group under strong reducing conditions.
Substitution: The amino group can participate in substitution reactions, such as forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully reduced hydrocarbon.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(alpha-Amino-p-methylbenzyl)-1-indanol may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 2-(alpha-Amino-p-methylbenzyl)-1-indanol would depend on its specific interactions with biological targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(alpha-Amino-p-methylbenzyl)-1-tetralol: Similar structure but with a tetralol ring instead of indanol.
2-(alpha-Amino-p-methylbenzyl)-1-naphthol: Similar structure but with a naphthol ring.
Uniqueness
2-(alpha-Amino-p-methylbenzyl)-1-indanol is unique due to its specific combination of functional groups and ring structure, which may confer unique biological activities or chemical reactivity.
Propiedades
Número CAS |
36228-77-0 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-[amino-(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H19NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15-17,19H,10,18H2,1H3 |
Clave InChI |
JOCHGAQKGHBVBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2CC3=CC=CC=C3C2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)

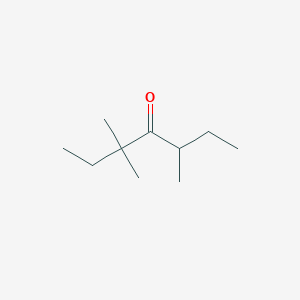
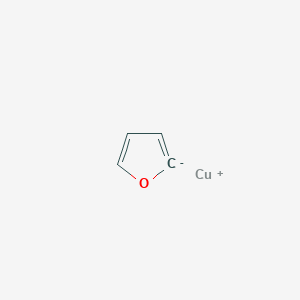



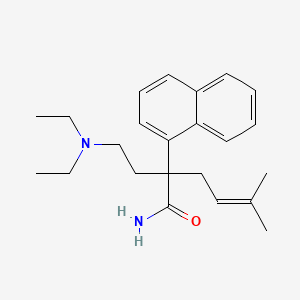
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
